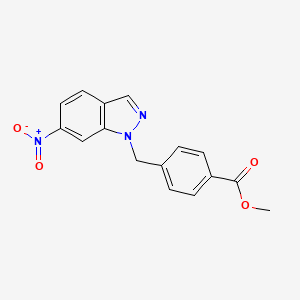
Methyl 4-(6-nitroindazol-1-yl)methylbenzoate
Cat. No. B8651853
M. Wt: 311.29 g/mol
InChI Key: HAGMMNXCYAVUPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04997844
Procedure details


A mixture of 3.7 g. sodium 6-nitroindazolide, 4.58 g. of methyl 4-bromomethylbenzoate (F) and 120 ml. acetone was heated under reflux in a nitrogen atmosphere for 54 hours and then diluted with 250 ml. ethyl acetate and 40 ml. of 50% w/v brine. The organic layer was separated, washed with brine, dried (MgSO4), and evaporated to give a brown solid. Early fractions from chromatography of the solid on a Waters 500 HPLC (SiO2, 25% v/v ethyl acetate in hexane) yielded a solid which was crystallized from ethyl acetate to give methyl 4-(6-nitroindazol-1-yl)methylbenzoate (J) as light yellow needles, 1.71 g. (28%); m.p. 171°-172.5° C.; partial 13C-NMR: 134.10 (C-3).
Name
sodium 6-nitroindazolide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One






Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:12]=[C:11]2[C:7]([CH:8]=[N:9][N-:10]2)=[CH:6][CH:5]=1)([O-:3])=[O:2].[Na+].Br[CH2:15][C:16]1[CH:25]=[CH:24][C:19]([C:20]([O:22][CH3:23])=[O:21])=[CH:18][CH:17]=1.CC(C)=O.C(OCC)(=O)C>[Cl-].[Na+].O.CCCCCC>[N+:1]([C:4]1[CH:12]=[C:11]2[C:7]([CH:8]=[N:9][N:10]2[CH2:15][C:16]2[CH:25]=[CH:24][C:19]([C:20]([O:22][CH3:23])=[O:21])=[CH:18][CH:17]=2)=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:0.1,5.6.7|
|
Inputs


Step One
|
Name
|
sodium 6-nitroindazolide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C2C=N[N-]C2=C1.[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrCC1=CC=C(C(=O)OC)C=C1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
Step Six
|
Name
|
brine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
[Cl-].[Na+].O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
A mixture of 3.7 g
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux in a nitrogen atmosphere for 54 hours
|
|
Duration
|
54 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with 250 ml
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a brown solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was crystallized from ethyl acetate
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C2C=NN(C2=C1)CC1=CC=C(C(=O)OC)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
